REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH-].[K+].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:11]=[CH:12][C:13](OC)=[O:14].Cl>CO>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:11]=[CH:12][C:13]([NH:2][OH:3])=[O:14] |f:0.1,2.3|
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
6.99 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC(=O)OC)C=CC1OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 40° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC(=O)NO)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.74 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |